1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane
Brand Name: Vulcanchem
CAS No.: 825608-04-6
VCID: VC21489873
InChI: InChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3
SMILES: CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Molecular Formula: C17H26ClN3O2S
Molecular Weight: 371.9g/mol

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane

CAS No.: 825608-04-6

Cat. No.: VC21489873

Molecular Formula: C17H26ClN3O2S

Molecular Weight: 371.9g/mol

* For research use only. Not for human or veterinary use.

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane - 825608-04-6

Specification

CAS No. 825608-04-6
Molecular Formula C17H26ClN3O2S
Molecular Weight 371.9g/mol
IUPAC Name 1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane
Standard InChI InChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3
Standard InChI Key XYIPIMMPHRCUSF-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Canonical SMILES CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is identified by the CAS number 825608-04-6. The compound has a molecular formula of C17H26ClN3O2S and a molecular weight of 371.9 g/mol. Its IUPAC name is 1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane.

Structural Components and Organization

The chemical structure of the compound features several key components that define its identity and properties:

  • A piperazine ring (a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4)

  • An azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom)

  • A sulfonyl group (-SO2-) connecting the piperazine and azepane rings

  • A 3-chloro-2-methylphenyl group attached to one of the nitrogen atoms in the piperazine ring

The complete structural representation is captured in its SMILES notation: CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3.

Chemical Identifiers

Table 1 presents the comprehensive chemical identifiers for 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane:

IdentifierValue
CAS Number825608-04-6
Molecular FormulaC17H26ClN3O2S
Molecular Weight371.9 g/mol
IUPAC Name1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane
Standard InChIInChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3
Standard InChIKeyXYIPIMMPHRCUSF-UHFFFAOYSA-N
SMILESCC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
PubChem Compound ID7312419
Last ModifiedAug 15, 2023

Physicochemical Properties

Physical Characteristics

Based on its molecular structure, 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is expected to exhibit specific physicochemical properties characteristic of sulfonamides and nitrogen-containing heterocycles. At standard temperature and pressure, the compound likely exists as a crystalline solid, consistent with compounds of similar molecular weight and functional group composition.

Chemical Reactivity Determinants

The compound's reactivity profile is influenced by several structural features:

  • The sulfonamide group (R2N-SO2-NR2) typically exhibits hydrogen bond accepting properties through its oxygen atoms

  • The tertiary amine functionalities in the piperazine and azepane rings can serve as hydrogen bond acceptors and may be protonated under acidic conditions

  • The chlorine atom at position 3 of the phenyl ring acts as an electron-withdrawing group, affecting the electronic distribution within the aromatic system

  • The methyl group at position 2 of the phenyl ring contributes steric effects that may influence molecular conformation and binding properties

Structural Relationships and Analogues

Comparison with Structurally Similar Compounds

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane shares structural similarities with several compounds that contain piperazine rings, sulfonamide functionalities, or azepane structures.

One structurally related compound is 1-((4-Methylphenyl)sulfonyl)azepane, which features the azepane ring and sulfonyl functionality but with a simpler 4-methylphenyl group instead of the more complex 3-chloro-2-methylphenylpiperazine substituent.

Structure-Function Relationships

The structural elements of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane contribute to its potential functionality in various applications:

  • The piperazine ring, commonly found in biologically active compounds, provides two nitrogen atoms that can participate in hydrogen bonding and other molecular interactions

  • The azepane ring contributes conformational flexibility due to its seven-membered structure, which may influence binding characteristics in biological systems

  • The sulfonyl group acts as a rigid linker and hydrogen bond acceptor, potentially important for target recognition

  • The 3-chloro-2-methylphenyl group offers lipophilicity and potential for π-π interactions with aromatic residues in protein binding sites

Synthesis and Preparation

Retrosynthetic Analysis

A logical retrosynthetic approach for the synthesis of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane might involve:

  • Disconnection of the sulfonamide bond to yield 4-(3-chloro-2-methylphenyl)piperazine and an azepane-1-sulfonyl chloride

  • Preparation of 4-(3-chloro-2-methylphenyl)piperazine from 3-chloro-2-methylaniline and bis(2-chloroethyl)amine

  • Formation of azepane-1-sulfonyl chloride from azepane and an appropriate sulfonylating agent

Current Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation to expand our understanding of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane:

  • Comprehensive physicochemical characterization including solubility parameters, partition coefficients, and stability profiles

  • Evaluation of potential biological activities through in vitro screening against various targets

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogues

  • Exploration of its potential utility in specific research applications or as a synthetic intermediate

Future Research Directions

Future research on 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane might productively focus on:

  • Developing efficient and scalable synthetic routes

  • Establishing a complete profile of its physicochemical properties

  • Screening for biological activities against diverse targets

  • Designing and synthesizing structural analogues to establish structure-activity relationships

  • Exploring potential applications in medicinal chemistry and chemical biology

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